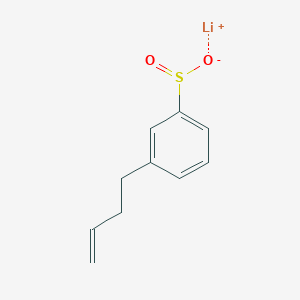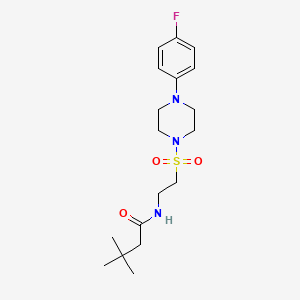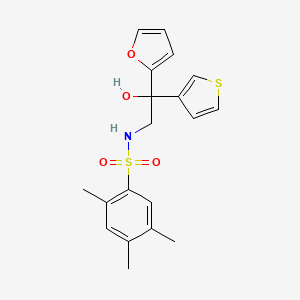
Lithium;3-but-3-enylbenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-but-3-enylbenzenesulfinate is an organolithium compound that features a lithium cation and a 3-but-3-enylbenzenesulfinate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-but-3-enylbenzenesulfinate typically involves the reaction of 3-but-3-enylbenzenesulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-but-3-enylbenzenesulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The lithium cation can be replaced by other cations in metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with halides or other electrophiles can lead to substitution products.
Major Products
Oxidation: 3-but-3-enylbenzenesulfonate
Reduction: 3-but-3-enylbenzenesulfide
Substitution: Various substituted benzenesulfinates depending on the electrophile used.
Scientific Research Applications
Lithium;3-but-3-enylbenzenesulfinate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the preparation of novel materials with unique properties.
Electrochemistry: It is investigated for use in lithium-ion batteries and other electrochemical applications due to its lithium content.
Mechanism of Action
The mechanism of action of Lithium;3-but-3-enylbenzenesulfinate involves its ability to act as a nucleophile due to the presence of the lithium cation. This allows it to participate in various nucleophilic substitution reactions. The sulfinate group can also undergo redox reactions, making it versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- Lithium;3-but-3-enylbenzenesulfonate
- Lithium;3-but-3-enylbenzenesulfide
- Lithium;3-but-3-enylbenzenesulfonamide
Uniqueness
Lithium;3-but-3-enylbenzenesulfinate is unique due to its specific combination of a lithium cation and a 3-but-3-enylbenzenesulfinate anion. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
lithium;3-but-3-enylbenzenesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S.Li/c1-2-3-5-9-6-4-7-10(8-9)13(11)12;/h2,4,6-8H,1,3,5H2,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHBWAYUBYUWCY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=CCCC1=CC(=CC=C1)S(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11LiO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2401847.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2401852.png)





